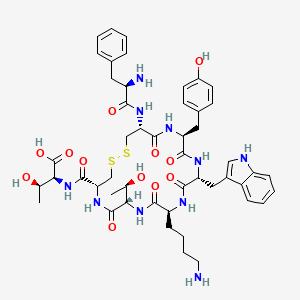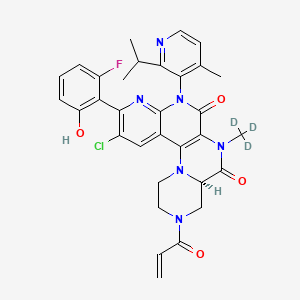
KRAS inhibitor-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS inhibitor-23 is a novel compound designed to target the KRAS protein, a small GTPase that plays a crucial role in cell signaling pathways regulating cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of this compound represents a significant advancement in the field of targeted cancer therapy, aiming to inhibit the activity of mutant KRAS proteins and thereby suppress tumor growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-23 involves a multi-step process that includes structure-based virtual screening and molecular dynamics simulations to identify potent noncovalent inhibitors . The synthetic route typically begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process includes optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography and crystallization. The goal is to produce this compound in sufficient quantities for clinical trials and potential commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
KRAS inhibitor-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates and derivatives that retain the core structure of the compound while introducing functional groups that enhance its binding affinity and specificity for the KRAS protein.
Wissenschaftliche Forschungsanwendungen
KRAS inhibitor-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new synthetic methodologies for targeting KRAS.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted therapy for cancers driven by KRAS mutations.
Wirkmechanismus
KRAS inhibitor-23 exerts its effects by directly binding to the KRAS protein, specifically targeting the mutant forms of KRAS that are constitutively active. The compound inhibits the interaction of KRAS with its downstream effectors, such as Raf and PI3K, thereby blocking the activation of the MAPK and PI3K-AKT signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring KRAS mutations.
Vergleich Mit ähnlichen Verbindungen
KRAS inhibitor-23 is compared with other similar compounds, such as:
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in its ability to target multiple KRAS mutations, providing a broader therapeutic potential compared to other inhibitors that are mutation-specific.
Eigenschaften
Molekularformel |
C32H30ClFN6O4 |
|---|---|
Molekulargewicht |
620.1 g/mol |
IUPAC-Name |
(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-9-(trideuteriomethyl)-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |
InChI |
InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1/i5D3 |
InChI-Schlüssel |
PYKBFRQMXJWLGG-UVQYGLIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C(=O)[C@H]2CN(CCN2C3=C1C(=O)N(C4=NC(=C(C=C34)Cl)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |
Kanonische SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
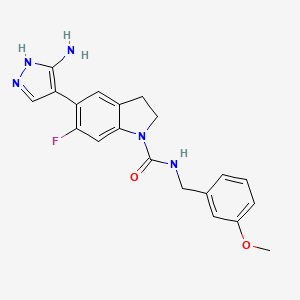
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)

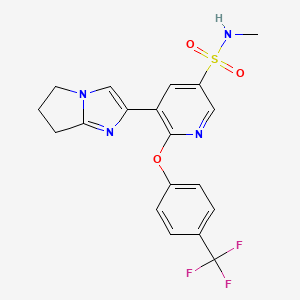
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)

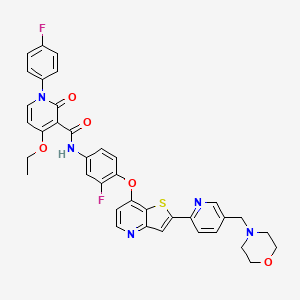
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
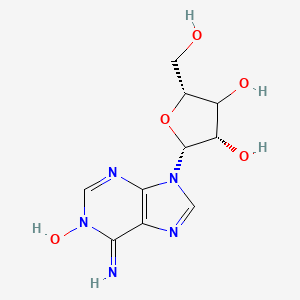

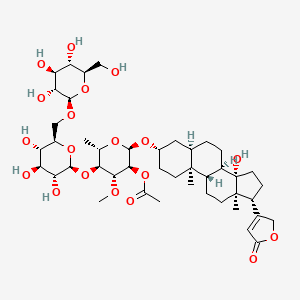
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
